molecular formula C21H19N3O3S B6562996 2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 1021222-13-8

2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No. B6562996
CAS RN: 1021222-13-8
M. Wt: 393.5 g/mol
InChI Key: NZDPLQFWYXSLBU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxazole ring, a sulfanyl group, and a dihydroquinazolinone ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the oxazole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The sulfanyl group (-SH) is similar to a hydroxyl group (-OH) and can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action might involve binding to a specific biological target .

properties

IUPAC Name

2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-17(22-19(27-13)15-9-5-7-11-18(15)26-3)12-28-21-23-16-10-6-4-8-14(16)20(25)24(21)2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDPLQFWYXSLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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